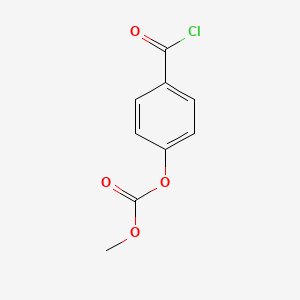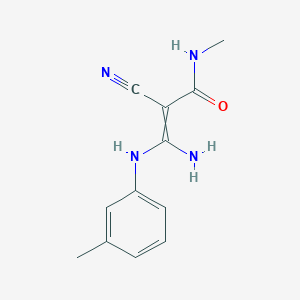
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and sulfur atoms. Benzothiazepines have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine typically involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones. This reaction forms the benzothiazepine ring through a cyclization process. Traditional procedures often use toxic organic solvents such as dimethylformamide (DMF) and trifluoroacetic acid (TFA), as well as corrosive acids like acetic acid (AcOH) and hydrochloric acid (HCl) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using eco-friendly solvents and catalysts. For instance, polyethylene glycol-400 (PEG-400) has been employed as a green solvent to enhance the yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazepine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. For instance, it acts as a mixed-type inhibitor of tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine
- 4-Phenyl-2-carboxy-2,3-dihydro-1,5-benzothiazepine
- 2,3-Dihydro-2-phenyl-1,5-benzothiazepin-4(5H)-one
Uniqueness
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other applications .
Propriétés
Numéro CAS |
74148-61-1 |
|---|---|
Formule moléculaire |
C16H15NS |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
2-methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C16H15NS/c1-12-11-15(13-7-3-2-4-8-13)17-14-9-5-6-10-16(14)18-12/h2-10,12H,11H2,1H3 |
Clé InChI |
NBRFYVLJPCZJNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



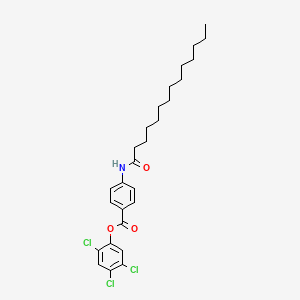

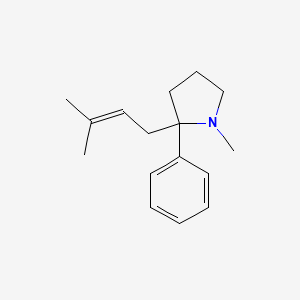
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)


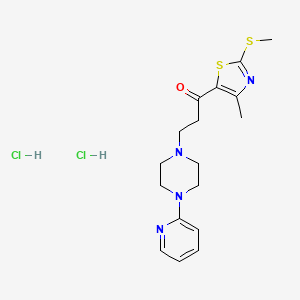
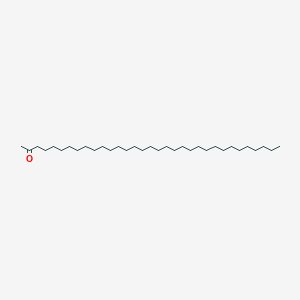
![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
